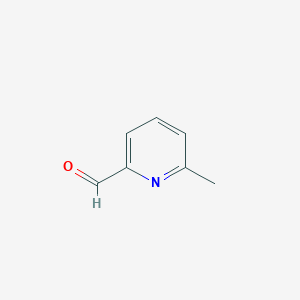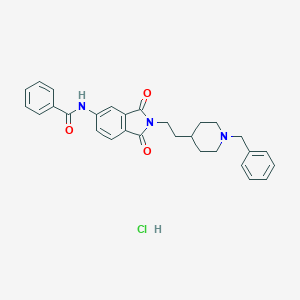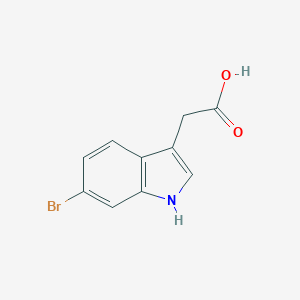
2-(6-Brom-1H-indol-3-yl)essigsäure
Übersicht
Beschreibung
2-(6-Bromo-1H-indol-3-yl)acetic acid, also known as 6-bromoindole-3-acetic acid (BIAA), is a synthetic organic compound that is widely used for its various applications in scientific research. It is a versatile compound that has been used as a reagent in organic synthesis, as a bioactive molecule in pharmaceutical research, and as a fluorescent probe in biochemical and physiological studies. BIAA has been extensively studied for its unique properties and potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Herbizide Aktivität
Indol-3-carbonsäurederivate, die strukturell ähnlich zu "2-(6-Brom-1H-indol-3-yl)essigsäure" sind, wurden als herbizide Aktivität gezeigt . Diese Verbindungen wirken als Antagonisten des Auxinrezeptorproteins TIR1, einem wichtigen Faktor in der pflanzlichen Wachstumsregulation. Sie können das Wachstum sowohl von zweikeimblättrigen als auch von einkeimblättrigen Pflanzen hemmen, was sie zu potenziellen Kandidaten für die Unkrautbekämpfung macht .
Entwicklung nachhaltiger Herbizide
Die Entwicklung nachhaltiger Herbizide ist ein entscheidender Aspekt der modernen Landwirtschaft. Indolderivate, einschließlich "this compound", könnten möglicherweise verwendet werden, um Herbizide mit hoher Wirksamkeit, geringer Toxizität, geringer Persistenz, geringer Resistenz und umweltfreundlichen Eigenschaften zu entwickeln .
Synthese von Alkaloiden
Indolderivate sind weit verbreitete Einheiten, die in bestimmten Alkaloiden vorhanden sind . Daher könnte "this compound" möglicherweise bei der Synthese verschiedener Alkaloide verwendet werden, einer Klasse natürlich vorkommender organischer Verbindungen, die meist basische Stickstoffatome enthalten.
Behandlung verschiedener Erkrankungen
Indolderivate wurden als verschiedene biologisch bedeutsame Eigenschaften gezeigt . Sie könnten möglicherweise zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Erkrankungen im menschlichen Körper verwendet werden .
Entzündungshemmende und schmerzlindernde Wirkungen
Einige Indolderivate haben entzündungshemmende und schmerzlindernde Wirkungen gezeigt . Daher könnte "this compound" möglicherweise bei der Entwicklung neuer Medikamente zur Behandlung von Entzündungen und Schmerzen verwendet werden .
Strukturelle Erkenntnisse durch Massenspektrometrie
Die Massenspektrometrie von Indolderivaten kann wertvolle strukturelle Erkenntnisse liefern . Diese Technik kann das Molekulargewicht einer synthetisierten Verbindung bestätigen und potenzielle Fragmentierungsmuster ableiten <svg class="icon" height="16" p-id="1735" t="1709264788668
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
Indole derivatives are known to influence various biological pathways, but the specific pathways influenced by this compound need further investigation .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 2.16, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .
Result of Action
As an indole derivative, it is expected to have various biologically vital properties
Action Environment
The compound is recommended to be stored under an inert atmosphere at 2-8°C , suggesting that temperature and exposure to oxygen may affect its stability.
Eigenschaften
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVHEMZTXJMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626081 | |
| Record name | (6-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152213-66-6 | |
| Record name | (6-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-bromo-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

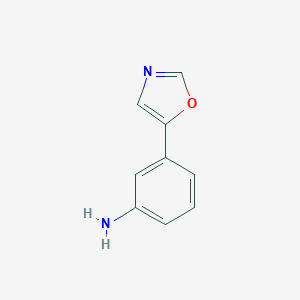
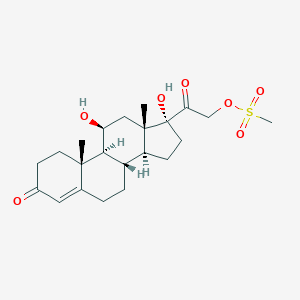

![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)

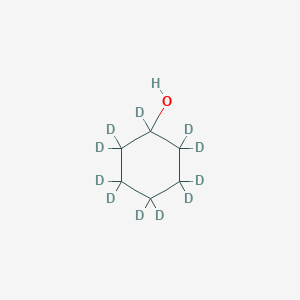
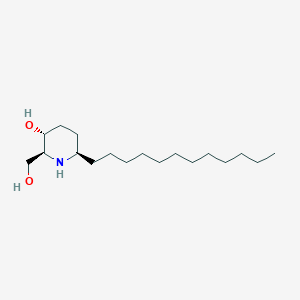

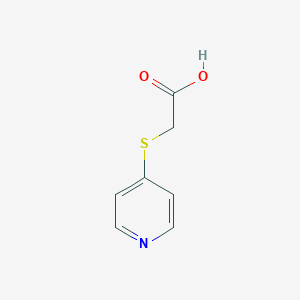
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)
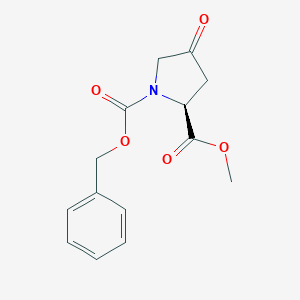
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)
